[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate, also known as [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate, is a useful research compound. Its molecular formula is C52H46O8 and its molecular weight is 798.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate can be achieved through a multi-step synthesis pathway that involves the protection and deprotection of functional groups, as well as the formation of key bonds through coupling reactions.
Starting Materials
2-hydroxybenzaldehyde, phenylmethanol, p-toluenesulfonic acid, anhydrous sodium sulfate, dichloromethane, acetic anhydride, triethylamine, 4-bromophenol, palladium on carbon, copper(I) iodide, 2,3-dibromo-5,7-bis(bromomethyl)-3,4-dihydro-2H-chromen-4-ol, phenylboronic acid, potassium carbonate, diethyl ether, sodium hydroxide, acetic acid, wate
Reaction
Protection of 2-hydroxybenzaldehyde with phenylmethanol using p-toluenesulfonic acid and anhydrous sodium sulfate in dichloromethane to form 2-hydroxy-3-phenylmethoxybenzaldehyde, Acetylation of 2-hydroxy-3-phenylmethoxybenzaldehyde with acetic anhydride and triethylamine in dichloromethane to form 2-acetoxy-3-phenylmethoxybenzaldehyde, Protection of 4-bromophenol with acetic anhydride and triethylamine in dichloromethane to form 4-acetoxyphenyl bromide, Coupling of 2-acetoxy-3-phenylmethoxybenzaldehyde and 4-acetoxyphenyl bromide using palladium on carbon and copper(I) iodide in dichloromethane to form 2-[3,4-bis(acetoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol, Protection of 2-[3,4-bis(acetoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol with phenylboronic acid and potassium carbonate in diethyl ether to form [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] boronic acid, Deprotection of [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] boronic acid with sodium hydroxide in water to form [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] alcohol, Acetylation of [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] alcohol with acetic anhydride and triethylamine in dichloromethane to form [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate
properties
IUPAC Name |
[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H46O8/c1-37(53)59-51-49-47(57-35-41-23-13-5-14-24-41)30-44(54-32-38-17-7-2-8-18-38)31-48(49)60-50(52(51)58-36-42-25-15-6-16-26-42)43-27-28-45(55-33-39-19-9-3-10-20-39)46(29-43)56-34-40-21-11-4-12-22-40/h2-31,50-52H,32-36H2,1H3/t50-,51+,52-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFNYHJYTKZMIE-KCFQPAEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H46O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.